molecular formula C2N2S3-2 B3156428 Barium 1,2,4-thiadiazole-3,5-bis(thiolate) CAS No. 82935-78-2

Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

Cat. No. B3156428
CAS RN: 82935-78-2
M. Wt: 148.2 g/mol
InChI Key: OTNSJAUBOYWVEB-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of similar compounds like Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) has been reported. It is used as a new S-donor for the direct synthesis of symmetrical disulfides from aryl and alkyl halides in the presence of MOF-199 and CuO nanoparticles . This method results in obtaining a variety of symmetrical disulfides in moderate to excellent yields (up to 98%) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The compound has been used in the synthesis of symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Various methods have been developed to prepare such compounds, including the use of oxidative coupling of thiols with stoichiometric oxidation or catalytic oxidation .


Physical And Chemical Properties Analysis

The molecular formula of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is C2N2S3-2 and it has a molecular weight of 148.2 g/mol.

Scientific Research Applications

Corrosion Inhibition

Barium 1,2,4-thiadiazole derivatives have been investigated for their potential in corrosion inhibition, particularly in protecting metals such as mild steel in corrosive environments like hydrochloric acid solutions. These compounds show promise due to their ability to form protective layers on metal surfaces, thereby reducing the rate of corrosion. This application is crucial in industries where metal durability is essential, such as in construction and manufacturing (Bentiss et al., 2007).

Synthesis of Heterocyclic Compounds

The versatility of barium 1,2,4-thiadiazole derivatives extends to the synthesis of various heterocyclic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science. These derivatives can be transformed under different reaction conditions to produce compounds with potential applications in these fields, showcasing their significance in synthetic chemistry (Ram & Pandey, 1977).

Antimicrobial Activity

Certain barium thiadiazole complexes exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. These complexes have shown effectiveness against various bacterial strains, highlighting their potential in addressing antibiotic resistance challenges (Luqman et al., 2014).

Green Chemistry Applications

The synthesis of bis(thiadiazolyl) derivatives demonstrates an approach towards green chemistry, emphasizing the use of environmentally benign reagents and conditions. Such methodologies not only provide a sustainable route to these compounds but also highlight the broader applicability of barium 1,2,4-thiadiazole derivatives in eco-friendly chemical processes (Ong et al., 2021).

Electrochemical Applications

Barium 1,2,4-thiadiazole derivatives have been studied for their electrochemical properties, particularly in the context of redox reactions. These properties are essential for applications in energy storage and conversion devices, such as batteries and fuel cells, where efficient and stable redox-active materials are crucial (Hersant et al., 2017).

Safety and Hazards

While specific safety and hazard information for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is not available, similar compounds have been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. .

Future Directions

The compound is a highly promising material for a variety of applications in scientific experiments. It has received significant attention because of being indispensable in many important synthetic chemistry, biochemistry, and industrial applications . Therefore, it is expected that future research will continue to explore its potential uses and applications.

properties

IUPAC Name

1,2,4-thiadiazole-3,5-dithiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSJAUBOYWVEB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)[S-])[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2S3-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
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